Product packaging for H-Pro-Arg-Arg-Arg-Lys-OH(Cat. No.:CAS No. 482625-64-9)

H-Pro-Arg-Arg-Arg-Lys-OH

Cat. No.: B14234503
CAS No.: 482625-64-9
M. Wt: 711.9 g/mol
InChI Key: FTTDSCUOSVAEOG-SXYSDOLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Arg-Arg-Arg-Lys-OH is a synthetic oligopeptide sequence provided for research and experimental purposes. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Peptides featuring multiple consecutive basic amino acids, such as arginine (Arg) and lysine (Lys), are of significant interest in biochemical research. These motifs can mimic natural cell-penetrating peptides (CPPs) to facilitate the transport of various molecules across cell membranes . Furthermore, such arginine-rich sequences are often investigated for their potential role in protein-protein signaling, the study of enzyme-substrate interactions—particularly with proline-specific peptidases —and as substrates or inhibitors in proteomics research. Researchers can utilize this compound in areas including mechanism of action studies, bioconjugation, and other in vitro investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H57N15O6 B14234503 H-Pro-Arg-Arg-Arg-Lys-OH CAS No. 482625-64-9

Properties

CAS No.

482625-64-9

Molecular Formula

C29H57N15O6

Molecular Weight

711.9 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]hexanoic acid

InChI

InChI=1S/C29H57N15O6/c30-12-2-1-7-21(26(49)50)44-25(48)20(11-6-16-40-29(35)36)43-24(47)19(10-5-15-39-28(33)34)42-23(46)18(9-4-14-38-27(31)32)41-22(45)17-8-3-13-37-17/h17-21,37H,1-16,30H2,(H,41,45)(H,42,46)(H,43,47)(H,44,48)(H,49,50)(H4,31,32,38)(H4,33,34,39)(H4,35,36,40)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

FTTDSCUOSVAEOG-SXYSDOLCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of H Pro Arg Arg Arg Lys Oh

Chemical Synthesis Approaches for H-Pro-Arg-Arg-Arg-Lys-OH

The creation of this compound is primarily achieved through chemical peptide synthesis, a process that requires careful optimization to manage the complexities introduced by its specific amino acid sequence.

Solid-Phase Peptide Synthesis (SPPS) Methodologies and Optimization for Arginine-Rich Sequences

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for producing peptides like this compound. nih.govrsc.org This method involves assembling the peptide chain step-by-step while it is anchored to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a commonly used approach in SPPS. rsc.org

However, the synthesis of arginine-rich peptides, such as the triple arginine motif in this compound, is notoriously challenging. rsc.orgmdpi.com Several factors contribute to these difficulties:

Aggregation: Arginine-rich sequences have a high tendency to form secondary structures and aggregate during synthesis, which can hinder the accessibility of reagents to the growing peptide chain. sigmaaldrich.comresearchgate.net This can lead to incomplete reactions and the formation of deletion sequences.

Guanidinium (B1211019) Group Protection: The bulky and highly basic guanidinium side chain of arginine requires a robust protecting group to prevent side reactions. The most common protecting group, Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), can sometimes be difficult to remove completely, especially in sequences with multiple arginines. mdpi.com Inefficient removal can lead to modified and impure final products.

Coupling Efficiency: The repeated coupling of arginine residues can be sluggish due to steric hindrance and the aforementioned aggregation issues. mdpi.com To overcome this, researchers often employ stronger coupling reagents, elevated temperatures, or microwave-assisted synthesis to enhance reaction kinetics. researchgate.net

To address these challenges, several optimization strategies have been developed:

Chaotropic Agents: The addition of salts like lithium chloride (LiCl) can help to disrupt secondary structures and improve the solvation of the peptide chain, thereby reducing aggregation. researchgate.net

Alternative Protecting Groups: Research into alternative protecting groups for the arginine side chain is ongoing. For instance, the nitro (NO2) group has been revisited as it can prevent the formation of δ-lactam, a common side reaction during arginine incorporation. mdpi.com

Optimized Coupling Reagents: The use of efficient coupling reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with an appropriate base is crucial for driving the coupling reactions to completion.

ParameterChallenge in Arginine-Rich SynthesisOptimization Strategy
AggregationFormation of secondary structures leading to incomplete reactions. sigmaaldrich.comUse of chaotropic agents (e.g., LiCl), structure-disrupting amino acid derivatives. researchgate.net
Side Chain ProtectionIncomplete removal of bulky protecting groups like Pbf. mdpi.comExploring alternative protecting groups (e.g., NO2). mdpi.com
Coupling EfficiencySteric hindrance and slow reaction rates. mdpi.comEmploying potent coupling reagents (e.g., HATU), microwave-assisted synthesis. researchgate.net

Impact of Residue Specificity (Proline, Arginine, Lysine) on Synthesis Efficiency and Purity

The individual amino acids in the this compound sequence each present specific considerations during synthesis:

Proline (Pro): The unique cyclic structure of proline can influence the conformation of the growing peptide chain. nih.gov While it can disrupt the formation of undesirable secondary structures, the coupling of the amino acid following proline can sometimes be sterically hindered. acs.org

Arginine (Arg): As detailed above, the three consecutive arginine residues are the primary source of synthetic difficulty due to their bulk, basicity, and propensity for aggregation. rsc.orgmdpi.com The choice of protecting group for the guanidinium side chain is a critical decision that impacts both coupling efficiency and the final deprotection and cleavage steps. mdpi.com

Lysine (B10760008) (Lys): The primary amine in the side chain of lysine requires protection, typically with a Boc (tert-butyloxycarbonyl) group in Fmoc-based SPPS. This protection is generally robust and efficiently removed during the final cleavage from the resin. The presence of lysine at the C-terminus provides a potential site for specific modifications. ucl.ac.ukacs.org

Strategic Chemical Modifications for Research Probes

The this compound peptide can be chemically modified to create powerful tools for biological research. These modifications can introduce reporter groups or alter the peptide's properties to suit specific experimental needs.

Site-Specific Fluorescent Labeling and Bioconjugation Techniques for this compound

Fluorescent labeling is a key technique for visualizing the localization and trafficking of peptides within cells. nih.gov Several strategies can be employed for the site-specific attachment of fluorescent dyes to this compound:

N-terminal Labeling: The free N-terminal amine of the proline residue is a common site for conjugation. This can be achieved by reacting the fully synthesized and protected peptide on the resin with a fluorescent dye that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester. semanticscholar.orgfrontiersin.org

Lysine Side-Chain Labeling: The ε-amino group of the C-terminal lysine offers another specific site for labeling. By using an orthogonal protecting group on the lysine side chain that can be selectively removed while the rest of the peptide remains protected, a fluorescent dye can be specifically attached at this position.

Click Chemistry: Modern bioconjugation techniques like copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) offer highly efficient and specific labeling. This would involve incorporating a non-natural amino acid bearing an azide (B81097) or alkyne group into the peptide sequence during synthesis, followed by reaction with a fluorescent probe containing the complementary reactive group.

Commonly used fluorescent probes include fluorescein, rhodamine, and cyanine (B1664457) dyes, as well as environmentally sensitive probes that exhibit changes in their fluorescence properties upon binding to cellular components. jst.go.jpfrontiersin.org

Labeling SiteMethodExample Fluorescent Probe
N-terminus (Proline)Reaction with NHS-ester activated dye. semanticscholar.orgFluorescein isothiocyanate (FITC)
C-terminus (Lysine side chain)Selective deprotection and reaction with an activated dye.Tetramethylrhodamine (TMR)
Internal (via unnatural amino acid)Click Chemistry (e.g., CuAAC).Azide- or Alkyne-modified Cyanine dyes

Chemical Derivatization for Modulating Specific Research Properties

Beyond fluorescent labeling, other chemical modifications can be introduced to alter the properties of this compound for specific research applications:

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can increase the solubility and in vivo half-life of the peptide by reducing renal clearance and enzymatic degradation.

Lipidation: The conjugation of fatty acids to the peptide can enhance its interaction with cell membranes and potentially influence its mechanism of cellular uptake. nih.gov

Attachment of Cargo: The peptide can be derivatized to act as a carrier for other molecules, such as nucleic acids, small molecule drugs, or other proteins. nih.gov This is often achieved through the use of bifunctional linkers that can react with both the peptide and the cargo molecule. semanticscholar.org

Introduction of Photocrosslinkers: Incorporating a photocleavable linker or a photoactivatable crosslinking agent can allow for the controlled release of a conjugated cargo or for identifying binding partners upon UV irradiation.

These derivatization strategies significantly expand the utility of this compound, transforming it from a simple peptide into a versatile tool for probing complex biological systems.

Biophysical Characterization and Conformational Landscape Analysis of H Pro Arg Arg Arg Lys Oh

Spectroscopic Probing of H-Pro-Arg-Arg-Arg-Lys-OH Conformation

Spectroscopic methods are instrumental in elucidating the structural characteristics of peptides in solution. By examining the interaction of the peptide with electromagnetic radiation, techniques like Circular Dichroism, Nuclear Magnetic Resonance, and Fluorescence Spectroscopy can reveal details about secondary structure, atomic-level conformation, and the peptide's immediate chemical environment.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, a property intrinsic to peptides and proteins. univr.it The primary chromophore in a peptide chain below 240 nm is the amide bond of the backbone. univr.it The resulting CD spectrum is highly sensitive to the peptide's secondary structure.

For this compound, which is rich in charged, flexible residues and contains a proline, the CD spectrum in an aqueous buffer is expected to be characteristic of a disordered or random coil conformation. scispace.com This is supported by studies on other proline- and arginine-rich peptides, such as bradykinin, which also exhibit spectra indicative of a nearly random coil structure in solution. scispace.com Such a spectrum typically features a strong negative band near 200 nm.

The N-terminal proline residue can significantly influence the conformation. Proline's rigid structure can disrupt helical formations and instead promote specific turn structures or a polyproline II (PPII) helix conformation. A PPII helix is a left-handed helix that is relatively common in unfolded or disordered proteins and proline-rich sequences. researchgate.net It is characterized by a weak positive CD band around 228 nm and a strong negative band near 206 nm. researchgate.net Therefore, the CD spectrum of this compound would likely represent an average of multiple, rapidly interconverting conformers in solution, dominated by random coil and potentially PPII-like structures. nih.gov

Table 1: Typical Circular Dichroism (CD) Wavelengths for Common Peptide Secondary Structures

Secondary Structure Positive Peak(s) (nm) Negative Peak(s) (nm) Expected Contribution for this compound
α-Helix ~192 ~208, ~222 Low
β-Sheet ~195 ~218 Low
Random Coil ~212 ~198 High
Polyproline II (PPII) ~228 ~206 Possible

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining atomic-resolution structural and dynamic information on peptides in solution. rsc.org 1D and 2D NMR experiments can identify the specific amino acid residues and their sequential connectivity. For this compound, the proton (¹H) NMR spectrum would display characteristic chemical shifts for each amino acid, though significant signal overlap in the backbone region is expected for a flexible peptide. rsc.org

Key insights from NMR would include:

Proline Isomerization : The X-Pro peptide bond can exist in either a cis or trans conformation. NMR is uniquely capable of detecting both states, which often interconvert slowly on the NMR timescale, leading to two distinct sets of signals for residues near the proline. nih.gov

Side-Chain Dynamics : The long, flexible side chains of the three arginine and one lysine (B10760008) residues are crucial to the peptide's function. NMR can probe the mobility of these side chains by measuring relaxation parameters. The guanidinium (B1211019) group of arginine and the amino group of lysine are highly solvated and dynamic. sigmaaldrich.combiorxiv.org

Conformational Averaging : Because the peptide is highly flexible, the observed NMR parameters (chemical shifts, coupling constants, Nuclear Overhauser Effects) represent an average over a vast ensemble of conformations.

Sequence Determination : 2D NMR experiments like TOCSY and NOESY or ROESY are used to assign signals to specific protons within each residue and to determine spatial proximity between protons, respectively. For sequences containing proline, where the Arg-Pro Hα-Hδ distance can be short, ROESY spectra are particularly useful for confirming sequence connectivity. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Amino Acids in a Random Coil Peptide (in ppm relative to DSS)

Amino Acid Other
Proline (Pro) 4.44 2.03, 2.32 2.06 3.70, 3.81 -
Arginine (Arg) 4.31 1.91 1.69 3.23 NHε: 7.20
Lysine (Lys) 4.29 1.87 1.49 1.70 Hε: 2.99

Fluorescence Spectroscopy for Microenvironmental and Conformational Insights

Fluorescence spectroscopy is highly sensitive to the local environment of a fluorescent molecule (fluorophore). Since none of the constituent amino acids in this compound (proline, arginine, lysine) are intrinsically fluorescent, studies would necessitate the attachment of an extrinsic fluorophore.

Alternatively, a single environmentally sensitive dye could be attached. Changes in the fluorescence emission wavelength or intensity of this probe would indicate alterations in the local polarity or accessibility to solvent, reflecting conformational changes or binding events. The interaction of the peptide's cationic arginine and lysine residues with fluorescent probes or surfaces has also been explored as a detection mechanism. rsc.org

Advanced Computational and Experimental Approaches for Structural Insights

To complement spectroscopic data, which often provides an averaged view, computational modeling and other experimental techniques can offer a more detailed picture of the peptide's conformational diversity and its behavior in solution.

Molecular Dynamics Simulations for this compound Conformational Ensembles and Interactions

Molecular Dynamics (MD) simulations are a computational method used to model the physical movements of atoms and molecules over time. For this compound, an MD simulation would typically start with an initial peptide structure placed in a simulation box filled with explicit water molecules and counter-ions (e.g., Cl⁻) to neutralize the high positive charge of the peptide.

The simulation would reveal:

Conformational Landscape : By tracking the peptide's structure over nanoseconds to microseconds, MD simulations can map the accessible conformations and the energy barriers between them. This would likely confirm a highly disordered state, characterized by a wide range of backbone and side-chain dihedral angles. nih.gov

Role of Proline : The simulations would show how the proline residue restricts the backbone's flexibility, inducing kinks or turns. nih.gov

Solvation and Ion Interactions : A key output would be the detailed analysis of the interactions between the charged arginine and lysine side chains and the surrounding water molecules and ions. The guanidinium (Arg) and amino (Lys) groups form extensive hydrogen bonds with water. nih.gov Simulations can also explore the potential for intra-peptide salt bridges if a negatively charged counter-ion binds tightly between two cationic side chains. nih.gov

Structural Parameters : Trajectories can be analyzed to calculate average properties that can be compared with experimental data, such as the radius of gyration, solvent-accessible surface area, and end-to-end distance.

Dynamic Light Scattering (DLS) for Oligomerization and Aggregation State

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles or molecules diffusing in a solution. unchainedlabs.com The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles; smaller particles move faster, causing rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. horiba.com

For this compound, DLS is used to determine its state in solution:

Monomeric State : If the peptide exists as a single, solvated molecule, DLS will report a relatively small hydrodynamic radius (Rh), likely in the range of 1-2 nm.

Oligomerization/Aggregation : If the peptide molecules associate to form dimers, trimers, or larger aggregates, the DLS measurement will show particles with a significantly larger hydrodynamic radius.

Influence of Environment : Given the four positive charges on the peptide at neutral pH, significant self-association is unlikely due to electrostatic repulsion. However, DLS could be used to study how changes in pH or the addition of salt (which screens the electrostatic charges) might induce oligomerization.

DLS provides a quick and effective assessment of the homogeneity and aggregation state of the peptide sample, which is crucial for interpreting data from other biophysical assays. unchainedlabs.com

Table 4: List of Compounds Mentioned

Compound Name Chemical Formula
This compound C₂₉H₅₇N₁₅O₆
Proline C₅H₉NO₂
Arginine C₆H₁₄N₄O₂
Lysine C₆H₁₄N₂O₂
Trifluoroacetic acid C₂HF₃O₂

Theoretical Conformational Analysis and Energy Calculations

The conformational landscape of the pentapeptide this compound is dictated by a complex interplay of forces, including the steric constraints imposed by the proline residue and the potent electrostatic and hydrogen-bonding interactions of the four consecutive cationic residues. Theoretical conformational analysis and energy calculations are indispensable tools for exploring the potential structures and energetic profiles of such peptides in the absence of direct experimental structures like those from X-ray crystallography or NMR in specific solvents. These computational methods provide a foundational understanding of the peptide's intrinsic structural preferences.

Computational exploration of a peptide's conformational space typically employs a hierarchical approach, starting with molecular mechanics (MM) to rapidly sample a vast number of potential conformations, followed by more accurate but computationally intensive quantum mechanics (QM) calculations to refine the energies of the most plausible structures. nih.gov For a peptide like this compound, key determinants of its conformation include the dihedral angles of the peptide backbone (φ, ψ) and the rotational angles of the amino acid side chains (χ).

Theoretical studies on individual amino acids provide insight into the intrinsic energetic preferences of the peptide's components. Quantum mechanics calculations on dipeptide models reveal the potential energy surfaces associated with side-chain rotations. nih.gov These calculations help predict the most stable rotameric states for the arginine and lysine side chains.

Below is a summary of theoretical energy calculation parameters for the relevant amino acid side chains, derived from QM potential energy surface calculations on N-acetylated and N'-methylamidated dipeptides. nih.gov

Table 1: Theoretical Torsion Parameters for Constituent Amino Acid Side Chains
Amino AcidBackbone Conformation ModelSide Chain Torsions (χ) Restrained During CalculationBasis Set for QM Calculation
Arginine (Arg)AlphaR (-60.0°/-45.0°), Beta (-120.0°/120.0°), AlphaL (63.5°/34.8°)χ3,4,5 = 180°6-31G
Lysine (Lys)AlphaR (-60.0°/-45.0°), Beta (-120.0°/120.0°), AlphaL (63.5°/34.8°)χ3,4 = 180°6-31G

Data sourced from studies on general amino acid conformations. nih.gov The backbone conformation models (AlphaR, Beta, AlphaL) represent common secondary structure motifs.

The interactions between the charged side chains of arginine and lysine are among the most significant non-covalent forces determining the peptide's structure. In different environments, these can form strong salt-bridge interactions with negatively charged counterparts. plos.org While this compound lacks acidic residues for intramolecular salt bridges, the high positive charge density is a key feature for its interaction with external binding partners. The energy associated with these interactions has been quantified using high-level quantum chemical methods, highlighting their strength. plos.org

The following table presents calculated interaction energies for pairs of relevant amino acids, demonstrating the magnitude of these forces. While these specific pairs are not all present in an intramolecular context in this compound, the data illustrates the energetic potential of its side chains.

Table 2: Calculated Salt-Bridge Interaction Energies
Interacting PairInteraction Energy in Gas Phase (kJ/mol)Computational Method
Arg⁺ – Asp⁻-517.9CCSD(T)/6-311+G(d,p)
Arg⁺ – Glu⁻-493.5CCSD(T)/6-311+G(d,p)
Lys⁺ – Asp⁻-470.9CCSD(T)/6-311+G(d,p)
Lys⁺ – Glu⁻-448.4CCSD(T)/6-311+G(d,p)

Data illustrates the strength of interactions involving the charged side chains of Arginine and Lysine. plos.org Arg⁺, Lys⁺, Asp⁻, and Glu⁻ represent the protonated and deprotonated side chains, respectively.

Molecular Interaction Mechanisms of H Pro Arg Arg Arg Lys Oh

Interactions with Biological Membranes and Cellular Translocation

The ability of peptides like H-Pro-Arg-Arg-Arg-Lys-OH to traverse the cellular membrane is a key area of scientific inquiry. This process is multifaceted, involving a combination of electrostatic and hydrophobic forces, and can proceed through various internalization pathways.

Electrostatic and Hydrophobic Interactions with Cellular Lipid Bilayers

The initial contact between this compound and the cell surface is largely governed by electrostatic interactions. The abundance of arginine and lysine (B10760008) residues confers a strong positive charge to the peptide at physiological pH. mdpi.comirb.hr This positive charge facilitates a strong attraction to the negatively charged components of the cell membrane, such as the phosphate (B84403) groups of phospholipids (B1166683) and the sulfate (B86663) groups of heparan sulfate proteoglycans. escholarship.orgresearchgate.net

The guanidinium (B1211019) group of arginine is particularly effective in this regard, capable of forming strong bidentate hydrogen bonds with phosphate groups, an interaction that is more potent than that of the primary amine group of lysine. escholarship.orgresearchgate.netnih.gov This strong binding can lead to the accumulation of the peptide at the membrane surface.

While electrostatic interactions are dominant, hydrophobic forces also play a crucial role. The proline residue, known for its unique cyclic structure, can induce a kink in the peptide backbone, potentially disrupting the ordered structure of the lipid bilayer and facilitating peptide insertion. nih.govresearchgate.netresearchgate.net Studies on proline-containing antimicrobial peptides have shown that this residue can play a central role in membrane interaction by inducing significant changes in membrane order and facilitating the insertion of the peptide into the bilayer. nih.govresearchgate.net

Atomistic molecular dynamics simulations have revealed that both charged lysine and arginine can pull water molecules and lipid head groups into the bilayer, causing local membrane perturbations. nih.gov However, arginine is shown to attract more phosphate and water into the membrane and can form extensive hydrogen bonds, leading to enhanced interfacial binding and membrane disruption. escholarship.orgnih.gov

Table 1: Key Amino Acid Residues and Their Roles in Membrane Interaction

Amino AcidKey FeatureRole in Membrane Interaction
Arginine (Arg) Guanidinium groupStrong electrostatic interactions and hydrogen bonding with phosphate groups on the lipid bilayer. escholarship.orgresearchgate.netnih.gov
Lysine (Lys) Primary amino groupElectrostatic attraction to negatively charged membrane components. mdpi.comirb.hr
Proline (Pro) Cyclic side chainInduces structural kinks, potentially disrupting the lipid bilayer and facilitating peptide insertion. nih.govresearchgate.netresearchgate.net

Endocytic Pathways of this compound Cellular Uptake (e.g., Macropinocytosis, Clathrin- and Caveolin-Mediated Endocytosis)

Once concentrated at the cell surface, this compound can be internalized through several energy-dependent endocytic pathways.

Macropinocytosis: This is a prominent pathway for the uptake of many arginine-rich CPPs. portlandpress.combeilstein-journals.orgnih.govnih.govresearchgate.net It is a form of fluid-phase endocytosis that involves the formation of large, irregular vesicles called macropinosomes. The process is often initiated by the interaction of the cationic peptide with heparan sulfate proteoglycans on the cell surface, which can trigger signaling cascades leading to actin-driven membrane ruffling and the engulfment of the peptide along with extracellular fluid. portlandpress.combeilstein-journals.org Studies on the cationic TAT peptide have shown that its uptake occurs exclusively through macropinocytosis. nih.gov

Clathrin-Mediated Endocytosis (CME): This is another well-characterized endocytic route that can be utilized by arginine-rich peptides. acs.orgnih.govucla.edunih.gov CME involves the formation of clathrin-coated pits at the plasma membrane, which invaginate to form vesicles containing the peptide. Some studies have proposed that syndecan-4, a heparan sulfate proteoglycan, can act as a receptor for the clathrin-mediated endocytosis of octa-arginine peptides. acs.org However, other research has indicated that inhibiting clathrin-dependent endocytosis does not affect the cellular entry of the TAT peptide, suggesting pathway usage can be cell-type and cargo-dependent. nih.gov

Caveolin-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and sphingolipids. mdpi.comfrontiersin.orgresearchgate.net Some arginine-rich CPPs have been shown to be internalized via this route. For instance, a peptide consisting of a repeated Pas sequence (FFLIG-FFLIG) and oligoarginine was found to deliver cargo into the cytosol via caveolae-mediated endocytosis. acs.org Conversely, other studies have demonstrated that the transduction of the TAT peptide is independent of caveolin-mediated endocytosis. researchgate.net

Table 2: Comparison of Endocytic Pathways for Arginine-Rich Peptides

PathwayKey FeaturesInvolvement of this compound (Inferred)
Macropinocytosis Large vesicles, actin-dependent, often initiated by proteoglycans. portlandpress.combeilstein-journals.orgnih.govnih.govresearchgate.netHighly likely, as it is a major pathway for many arginine-rich CPPs.
Clathrin-Mediated Clathrin-coated pits, receptor involvement (e.g., syndecan-4). acs.orgnih.govucla.edunih.govPossible, depending on cell type and specific interactions.
Caveolin-Mediated Caveolae vesicles, cholesterol-rich membrane domains. mdpi.comfrontiersin.orgresearchgate.netacs.orgPossible, though evidence for arginine-rich peptides is mixed.

Direct Membrane Translocation Phenomena

In addition to endocytosis, peptides like this compound are thought to be capable of direct translocation across the plasma membrane, an energy-independent process. jst.go.jpjst.go.jp This phenomenon is particularly observed at higher peptide concentrations. jst.go.jp The exact mechanism of direct translocation is still a subject of debate, but several models have been proposed, including the formation of transient pores or the induction of membrane fusion. nih.gov

Studies have shown that even when endocytic pathways are inhibited, for example by low temperatures, the internalization of arginine-rich peptides can still occur, leading to a diffuse distribution throughout the cytoplasm and nucleus. nih.govjst.go.jp This suggests a direct penetration mechanism. Arginine-rich peptides have been shown to induce membrane multilamellarity and subsequently enter vesicles and live cells via the formation of a fusion pore. nih.gov Molecular dynamics simulations suggest that arginine can induce pores in lipid bilayers by attracting water and lipid head groups. nih.gov

Subcellular Trafficking and Organelle Localization

Following internalization, the subcellular fate of this compound is determined by its uptake mechanism and intrinsic properties. Peptides taken up by endocytosis are initially enclosed within endosomes. For the peptide to exert its effect on intracellular targets, it must escape these vesicles before they mature into lysosomes, where enzymatic degradation would occur.

The high positive charge of peptides containing the Arg-Arg-Arg-Lys motif can facilitate endosomal escape. Once in the cytoplasm, these peptides can traffic to various organelles. The presence of a cluster of basic amino acids, such as the RRRK motif, can act as a nuclear localization signal (NLS). mdpi.com Such sequences are recognized by the cellular import machinery and facilitate transport into the nucleus. Indeed, peptides containing four basic residues, including RRRR, KRRR, and RRRK, have been shown to function as "molecular sleds," capable of diffusing along DNA. nih.gov Therefore, it is plausible that this compound could localize to the nucleus.

Nucleic Acid Interaction Specificity and Modulatory Effects

The polycationic nature of this compound also predisposes it to interact with negatively charged nucleic acids like DNA.

DNA Binding Affinity and Sequence-Dependent Interactions

The positively charged arginine and lysine residues can engage in strong electrostatic interactions with the negatively charged phosphate backbone of DNA. biologists.com This interaction is fundamental to the binding of many proteins and peptides to DNA.

Beyond simple electrostatic attraction, arginine-rich motifs can exhibit a degree of sequence-specific DNA recognition. researchgate.net The guanidinium group of arginine is capable of forming multiple hydrogen bonds with the functional groups of DNA bases, particularly in the major groove. While lysine also contributes to DNA binding, arginine is often considered to play a more significant role in specific recognition.

RNA Recognition and Structural Determinants of Interaction, focusing on Phosphate and 2'-OH Engagement

The positively charged side chains of the arginine and lysine residues in this compound are primary drivers of its interaction with RNA. The guanidinium group of arginine and the amino group of lysine readily form electrostatic interactions with the negatively charged phosphate backbone of RNA. frontiersin.orgmdpi.com Arginine, in particular, is adept at forming bidentate hydrogen bonds with phosphate groups, contributing to a stable association. frontiersin.org This interaction with the phosphate backbone is a common feature of many RNA-binding proteins and peptides. biorxiv.orgarxiv.org

Beyond the phosphate backbone, the 2'-hydroxyl (2'-OH) group of the ribose sugar in RNA presents another key site for interaction. While direct evidence for this compound is limited, studies on similar arginine-rich peptides and RNA-binding enzymes suggest that hydrogen bonding with the 2'-OH group can occur. nih.govacs.org This interaction can contribute to the specificity and stability of the peptide-RNA complex. The ability of arginine residues to form "arginine forks," where the guanidinium group interacts with multiple atoms, can facilitate simultaneous engagement with both the phosphate and 2'-OH groups of the RNA. biorxiv.org The presence of multiple arginine residues in the this compound sequence likely enhances its ability to form these multivalent interactions with RNA. biorxiv.org

The table below summarizes the key interactions involved in RNA recognition by arginine-rich peptides.

Interacting Group on PeptideInteracting Group on RNAType of InteractionSignificance
Guanidinium group (Arginine)Phosphate groupElectrostatic, Hydrogen bondingPrimary driving force for binding
Amino group (Lysine)Phosphate groupElectrostatic, Hydrogen bondingContributes to binding affinity
Guanidinium group (Arginine)2'-Hydroxyl groupHydrogen bondingEnhances specificity and stability

Impact on Nucleic Acid Conformation and Functionality

The binding of this compound can significantly influence the conformation and function of nucleic acids. The electrostatic interactions between the peptide's basic residues and the nucleic acid's phosphate backbone can neutralize charge repulsion, leading to a more compact structure. In the context of RNA, this can facilitate the formation or stabilization of specific tertiary structures.

Studies on arginine-rich peptides have shown they can promote the condensation of RNA, a process that can be crucial for the formation of ribonucleoprotein granules. biorxiv.org This condensation is driven by multivalent interactions between the peptide and multiple RNA molecules. Furthermore, the binding of such peptides can alter the local conformation of the RNA, potentially exposing or masking recognition sites for other RNA-binding proteins or enzymes.

In the case of DNA, the interaction with arginine-rich peptides can also induce conformational changes. Bioinformatics analyses of polymerase-DNA complexes have revealed that a conserved arginine or lysine residue near the active site interacts with the incoming deoxynucleoside triphosphate (dNTP), helping to ensure correct Watson-Crick base pairing during DNA synthesis. acs.org The binding of the positively charged residue to the phosphate tail of the dNTP stabilizes its geometry, favoring the correct base pairing. acs.org While this compound is not a polymerase, this principle highlights how arginine-rich sequences can influence the fundamental processes of nucleic acid biosynthesis by affecting their conformation.

Protein and Enzyme Interaction Profiles

The interaction of this compound with proteins and enzymes is multifaceted, ranging from direct inhibition or activation to influencing protein complex formation and interacting with unstructured protein regions.

Receptor Binding and Downstream Signal Transduction Pathway Interrogation

Peptides are crucial signaling molecules that often initiate their effects by binding to cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). americanpeptidesociety.orgnih.gov This binding event triggers a cascade of intracellular signaling events. americanpeptidesociety.org For example, the binding of a peptide ligand to a GPCR can lead to the activation of G-proteins, which in turn modulate the levels of second messengers like cAMP or Ca2+. americanpeptidesociety.org

While specific receptor targets for this compound are not definitively identified in the provided context, the general principles of peptide-receptor interaction apply. The positively charged nature of the peptide could facilitate its initial interaction with negatively charged domains on receptor surfaces. nih.gov Following binding, the receptor would undergo a conformational change, initiating a downstream signaling cascade. The specific pathway activated would depend on the receptor type and the cellular context. For instance, bradykinin, a peptide with arginine residues at both termini, activates B2 receptors, leading to downstream signaling. nih.gov

Formation of this compound-Protein Complexes and Stoichiometry

The formation of a complex between this compound and a target protein is the basis for its biological function. The stoichiometry of this complex, i.e., the ratio of peptide to protein molecules, is a critical parameter. Mass spectrometry-based techniques are powerful tools for determining the stoichiometry of protein complexes. nih.govnih.govresearchgate.net These methods can involve the analysis of the intact complex or the quantification of peptides derived from the complex components after enzymatic digestion. nih.govnih.gov

For example, in a host-guest complex, techniques like Asymmetric Flow Field-Flow Fractionation (AF4) coupled with light scattering can determine the stoichiometry and stability of the complex in solution. wyatt.com Label-free quantification methods using mass spectrometry can also be employed to determine the relative abundance of proteins within a complex. oup.com The stoichiometry of well-characterized complexes, such as the spliceosomal PRP19/CDC5L complex, has been determined to be approximately 4:2:1:1 for its core subunits. oup.com

The interaction of this compound with a protein partner would result in a complex with a specific stoichiometry that could be determined using these advanced analytical methods.

Interactions with Intrinsically Disordered Proteins and Regions

Intrinsically disordered proteins (IDPs) and intrinsically disordered regions (IDRs) lack a stable three-dimensional structure under physiological conditions and are often enriched in charged and polar amino acids. oup.com Arginine is considered a disorder-promoting amino acid. preprints.org

Arginine-rich peptides have a notable ability to interact with IDPs. nih.gov These interactions can be driven by a combination of electrostatic and hydrophobic forces. nih.gov The self-association of arginine can create hydrophobic surfaces that bind to exposed hydrophobic residues in unfolded or disordered proteins, potentially preventing their aggregation. nih.gov

Furthermore, arginine-rich peptides can undergo liquid-liquid phase separation (LLPS) with IDPs and RNA, forming biomolecular condensates. biorxiv.orgnih.gov This process is driven by multivalent, transient interactions and is thought to be crucial for the formation of various cellular compartments. biorxiv.org The ability of arginine to form multivalent interactions, including the "arginine fork" with RNA, contributes to the stability of these condensates. biorxiv.org The interaction of this compound with IDPs could therefore play a role in modulating protein aggregation and the formation of cellular condensates.

Peptide-Histone Protein Interactions and Chromatin Modulation

Following a comprehensive search of scientific literature and databases, no direct research findings or data were identified for the specific peptide this compound concerning its interaction with histone proteins or its role in chromatin modulation. The current body of scientific literature does not appear to contain studies that have investigated the binding of this particular peptide sequence to histones or its effects on the structure and function of chromatin.

The interactions between peptides and histones are a significant area of research in the field of epigenetics and chromatin biology. These interactions are typically studied using various biochemical and biophysical techniques. Key aspects that are often investigated include:

Binding Affinity and Specificity: Determining which histone proteins or specific post-translationally modified histone tails a peptide binds to, and with what strength.

Structural Basis of Interaction: Identifying the specific amino acid residues on both the peptide and the histone that are involved in the binding interface.

Functional Consequences: Assessing how the peptide binding affects chromatin structure, such as promoting a more open (euchromatin) or condensed (heterochromatin) state, and the subsequent impact on gene expression.

Research in this area commonly utilizes synthetic peptides that mimic portions of histone tails or other chromatin-associated proteins to probe these interactions. nih.govemich.edubiorxiv.org The basic amino acids arginine (Arg) and lysine (Lys) are frequently involved in these interactions due to their positive charge, which facilitates binding to the negatively charged DNA and specific pockets on the histone surface. nih.govportlandpress.comoup.com

However, without specific studies on this compound, any discussion of its potential interactions would be speculative and fall outside the scope of reporting established scientific findings. Therefore, no detailed research findings or data tables on the peptide-histone interactions and chromatin modulation of this compound can be provided.

Biological Impact and Mechanistic Elucidation of H Pro Arg Arg Arg Lys Oh

Regulation of Gene Expression

H-Pro-Arg-Arg-Arg-Lys-OH has been shown to regulate the expression of several genes, influencing a range of cellular functions from hormone production to inflammatory responses. This regulation occurs at multiple levels, including transcription, post-transcription, and translation.

Transcriptional Regulation Mechanisms

This compound, acting as a ghrelin receptor agonist, directly influences the transcription of several key genes. patsnap.compatsnap.comcorepeptides.com One of its primary targets is the growth hormone (GH) gene itself. By binding to the growth hormone secretagogue receptor (GHS-R), it triggers intracellular signaling cascades that lead to the activation of transcription factors like cyclic AMP response element-binding protein (CREB). patsnap.com CREB then binds to the promoter region of the GH gene, stimulating its transcription and leading to increased GH synthesis. patsnap.com

Furthermore, studies have demonstrated that GHRP-2 can modulate the gene expression of other important factors involved in the somatotropic axis. In ovine pituitary cells, treatment with GHRP-2 has been shown to increase the mRNA levels of the pituitary transcription factor-1 (Pit-1), the GHRH receptor (GHRH-R), and the GH secretagogue receptor (GHS-R) itself. nih.gov Pit-1 is a crucial transcription factor for the development and function of somatotrophs, the pituitary cells that produce GH.

Beyond the endocrine system, GHRP-2 has been observed to prevent the arthritis-induced increase in the gene expression of the E3 ubiquitin-ligating enzymes MuRF1 and MAFbx in skeletal muscle. nih.govphysiology.org It also prevents the associated increase in tumor necrosis factor-alpha (TNF-α) gene expression in this context. nih.govphysiology.org In a model of brain inflammation induced by lipopolysaccharide (LPS), co-administration of GHRP-2 and GH significantly reduced the expression of TNF-α and Interleukin-6 (IL-6) genes. cabidigitallibrary.org

The table below summarizes the observed effects of this compound on the expression of various genes.

GeneTissue/Cell TypeEffect of this compoundReference
Growth Hormone (GH)Pituitary GlandIncreased transcription patsnap.com
Pituitary Transcription Factor-1 (Pit-1)Ovine Pituitary CellsIncreased mRNA levels nih.gov
GHRH Receptor (GHRH-R)Ovine Pituitary CellsIncreased mRNA levels nih.gov
GH Secretagogue Receptor (GHS-R)Ovine Pituitary CellsIncreased mRNA levels nih.gov
MuRF1Skeletal Muscle (in arthritis model)Prevention of induced increase in mRNA nih.govphysiology.org
MAFbxSkeletal Muscle (in arthritis model)Prevention of induced increase in mRNA nih.govphysiology.org
TNF-αSkeletal Muscle (in arthritis model)Prevention of induced increase in mRNA nih.govphysiology.org
TNF-αBrain (in LPS-induced inflammation)Decreased mRNA expression cabidigitallibrary.org
IL-6Brain (in LPS-induced inflammation)Decreased mRNA expression cabidigitallibrary.org
Somatostatin Receptor 1 (sst-1)Ovine Pituitary CellsInhibited mRNA expression nih.gov
Somatostatin Receptor 2 (sst-2)Ovine Pituitary CellsInhibited mRNA expression nih.gov
Insulin-like Growth Factor-1 (IGF-1)Liver, Cardiac MuscleIncreased mRNA levels nih.govphysiology.org
IGFBP-5Skeletal MuscleDecreased mRNA levels nih.govphysiology.orgphysiology.org
Cyclooxygenase-2 (COX-2)Human Ovarian Granulosa CellsAttenuated PDD-induced mRNA expression mdpi.com
Interleukin-8 (IL-8)Human Ovarian Granulosa CellsAttenuated PDD-induced mRNA expression mdpi.com

Post-Transcriptional and Translational Control

The influence of this compound extends beyond the initial transcription of genes. Research indicates that it can also affect post-transcriptional and translational processes. For instance, in human ovarian granulosa cells, GHRP-2 was found to promote the degradation of PDD-induced COX-2 and IL-8 proteins, involving both proteasomal and lysosomal pathways. mdpi.com This suggests a mechanism of post-translational control where the stability of the protein products of gene expression is modulated.

Epigenetic Regulation through this compound Interactions

While direct epigenetic modifications by this compound are not extensively documented, its actions are intertwined with pathways known to be influenced by epigenetic factors. The regulation of gene expression itself is a key aspect of epigenetics. lpga.comuefa.com The ability of peptides containing basic amino acids like Arginine (Arg) and Lysine (B10760008) (Lys) to interact with DNA and potentially influence chromatin structure is a recognized concept in molecular biology. nih.govresearchgate.net Given that this compound is rich in these basic residues, it is plausible that it could have direct or indirect effects on chromatin remodeling and histone modifications, thereby influencing gene accessibility and expression. However, specific studies detailing these epigenetic interactions for this particular peptide are needed to substantiate this hypothesis. It is known that aberrations in DNA methylation of the ghrelin receptor (GHSR) gene can be a biomarker in certain cancers, highlighting the importance of epigenetic regulation in the signaling pathway that this compound activates. researchgate.net

Cellular Signaling Pathway Modulation

The biological effects of this compound are primarily mediated through its interaction with the growth hormone secretagogue receptor (GHS-R), a G-protein-coupled receptor (GPCR). patsnap.comresearchgate.net This interaction initiates a cascade of intracellular signaling events that ultimately alter cellular function.

Influence on Intracellular Signaling Cascades

Upon binding to the GHS-R, this compound activates several key intracellular signaling pathways. patsnap.compatsnap.com One of the principal pathways involves the activation of G-proteins, leading to the stimulation of phospholipase C (PLC). corepeptides.com PLC, in turn, cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 triggers the release of calcium ions from intracellular stores, while DAG activates protein kinase C (PKC). patsnap.comcorepeptides.com

Simultaneously, activation of the GHS-R can lead to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels and the subsequent activation of protein kinase A (PKA). patsnap.comnih.gov This cAMP/PKA pathway is crucial for the influx of calcium ions into pituitary cells, a critical step for the exocytosis of GH-containing vesicles. patsnap.com

Furthermore, GHRP-2 has been shown to activate the PI3K-Akt signaling pathway in human ovarian granulosa cells. mdpi.com This pathway is involved in the inhibitory effect of GHRP-2 on PKC-mediated expression of inflammatory markers. mdpi.com The simultaneous activation of multiple signaling pathways, including cAMP and PI3K-Akt, highlights the complex regulatory network governed by this peptide. linfodrome.com

The following table summarizes the key intracellular signaling pathways modulated by this compound.

Signaling PathwayKey Molecules InvolvedCellular OutcomeReference
Gq/PLC PathwayGq protein, Phospholipase C (PLC), IP3, DAG, Protein Kinase C (PKC)Increased intracellular calcium, Activation of PKC-dependent processes patsnap.comcorepeptides.comnih.gov
cAMP/PKA PathwayGs protein, Adenylyl Cyclase, cyclic AMP (cAMP), Protein Kinase A (PKA)Increased GH gene transcription, Influx of calcium ions, GH release patsnap.comnih.gov
PI3K-Akt PathwayPhosphoinositide 3-kinase (PI3K), Akt (Protein Kinase B)Attenuation of inflammatory responses mdpi.com
MAPK Pathwayp38, JNK, ERKModulation of inflammatory gene expression mdpi.com

Modulation of Ion Channel and Cell Surface Receptor Function

The activation of intracellular signaling cascades by this compound ultimately leads to the modulation of ion channel and cell surface receptor function. A key effect is the influx of calcium ions into pituitary cells, which is essential for GH secretion. patsnap.com

In ovine somatotropes, GHRP-2 has been shown to reversibly and significantly reduce the inward-rectifying K+ (Kir) current. nih.gov This inhibition of Kir current, which helps maintain the resting membrane potential, leads to depolarization of the cell. This depolarization is a critical event that contributes to GH release. The study further demonstrated that this effect is mediated through the PKA-cAMP pathway, as it was abolished by PKA inhibitors. nih.gov

Beyond its direct effects on the GHS-R, the signaling pathways activated by this compound can have broader implications for other cell surface receptors. The dimerization of the GHS-R with other GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors, can lead to cross-talk and modulation of their respective signaling pathways. guidetopharmacology.org This highlights the potential for this compound to influence a wider range of physiological processes than initially anticipated.

Structure Activity Relationship Sar and Computational Peptide Design of H Pro Arg Arg Arg Lys Oh

Correlating Amino Acid Sequence Motifs of H-Pro-Arg-Arg-Arg-Lys-OH with Biological Activity

The Pro-Arg Motif: The presence of a proline residue at the N-terminus introduces significant conformational rigidity. researchgate.net Proline's unique cyclic structure restricts the peptide backbone's flexibility, which can pre-organize the peptide into a specific conformation for receptor binding. researchgate.net The Pro-Arg (P-R) sequence itself is a recognized binding motif. Certain WW protein domains, which are crucial in assembling protein complexes for signaling pathways, specifically recognize Pro-Arg repeats. ucsf.edunih.gov This suggests that the N-terminal Pro-Arg sequence in the peptide could target it to specific protein partners involved in cellular processes like transcription and cytoskeletal rearrangement. ucsf.eduacs.org The importance of this motif is further highlighted in antimicrobial peptides where Pro-Arg-Pro sequences are considered critical for activity. researchgate.net

The Poly-Arginine Core: The sequence contains a tract of three consecutive arginine residues (Arg-Arg-Arg). Poly-arginine sequences are a well-known class of cell-penetrating peptides (CPPs) due to their highly polycationic and hydrophilic nature. frontiersin.org The guanidinium (B1211019) group on arginine's side chain allows for strong electrostatic interactions with negatively charged components of cell membranes, such as phospholipids (B1166683) and proteoglycans, facilitating cellular uptake. frontiersin.orgmdpi.com The efficiency of this uptake is often dependent on the length of the arginine chain, with sequences of 6-12 residues frequently showing optimal delivery capabilities. frontiersin.org The triple-arginine motif in this compound is therefore a powerful driver of cell membrane interaction and penetration. Furthermore, studies on poly-arginine peptides show these motifs play a key role in initiating membrane destabilization, which can facilitate the translocation of the peptide across the membrane. acs.org Conformational analysis of short arginine-rich peptides reveals that interactions between adjacent arginine residues stabilize extended β-strand conformations, which may be important for their biological function. nih.gov

Rational Design and Optimization of this compound Analogs

Rational design involves the logical modification of a lead compound to enhance desired properties like potency, selectivity, and stability, or to alter its function entirely. For a peptide like this compound, several strategies can be employed to create optimized analogs.

One primary goal of analog design is to improve metabolic stability. Peptides are susceptible to degradation by proteases. A common strategy to overcome this is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. frontiersin.org An analog like H-Pro-(D-Arg)-(D-Arg)-(D-Arg)-Lys-OH would be expected to retain its cationic properties while exhibiting significantly increased resistance to enzymatic cleavage, potentially prolonging its biological half-life. frontiersin.org

Another approach is to modify the peptide to fine-tune its interaction with biological targets. This can involve replacing key residues with specialized, non-proteinogenic amino acids. For instance, studies have shown that replacing arginine with conformationally constrained proline derivatives, such as 4-trans-guanidinyl-Proline, can shift the peptide's selectivity between different receptor subtypes. nih.gov Applying this to this compound, one could systematically replace the arginine residues with such derivatives to create analogs with tailored binding profiles.

Rational design can also be used to completely switch a peptide's function. Research on proline- and arginine-rich peptides has shown that small modifications to the C-terminus can convert a proteasome inhibitor into a potent activator. acs.org The addition of specific motifs, such as a hydrophobic residue followed by a tyrosine (a HbYX motif), can fundamentally alter how the peptide interacts with its target's allosteric sites. acs.org This highlights how subtle, rationally-guided changes to the peptide's sequence can lead to dramatic shifts in biological outcomes. The design of engineered cationic antimicrobial peptides (eCAPs) composed exclusively of arginine and tryptophan further illustrates this principle, where simplifying the amino acid composition into an idealized amphipathic helix can produce highly potent molecules. nih.govasm.org

AnalogModification from Parent Peptide (PR-11)Activity on h20S ProteasomeIC₅₀ (µM)
Analog 11 (Parent)PNRRR-NH₂Inhibitor~1.75
Analog 7Added C-terminal YL extension (PNRRRYL-NH₂)Improved Inhibitor~0.53
Analog 1Added C-terminal Y extension (PNRRRY-NH₂)ActivatorN/A
Analog 2Added C-terminal W extension (PNRRRW-NH₂)Potent ActivatorN/A
Analog 12Added C-terminal RY extension (PNRRRRY-NH₂)Mixed Inhibitor/ActivatorN/A

Data in this table is adapted from a study on the proline- and arginine-rich peptide PR-11 (PNRRR-NH₂) and its rationally designed analogs to illustrate the principles of functional modification. acs.org IC₅₀ values represent the concentration required to inhibit 50% of the Rpt5-activated proteasome's activity.

Computational Peptide Design for Targeted Biological Functions

Computational modeling has become an indispensable tool in peptide science, offering powerful methods to predict and analyze peptide-protein interactions, guide rational design, and create novel peptides with targeted functions. nih.govnih.govresearchgate.net These in silico approaches can significantly accelerate the development process by prescreening candidates and providing structural insights that are difficult to obtain through experimental methods alone. mdpi.comfrontiersin.org

A key application of computational design is the creation of novel amino acid building blocks to enhance peptide properties. A compelling example is the design of a proline-arginine hybrid named (βPro)Arg. nih.gov This molecule was conceived as a replacement for arginine in peptides where stabilizing a specific folded, turn-like conformation is desired. nih.gov Using computational methods to explore its intrinsic conformational preferences, researchers confirmed that the new residue favored the desired structure due to intramolecular hydrogen bonds between the arginine-like side chain and the peptide backbone. nih.gov This demonstrates how computational chemistry can be used to design entirely new residues for incorporation into analogs of peptides like this compound to enforce a specific structure.

Computational tools are also used to predict binding affinity and specificity. Methods have been developed that use amino acid frequencies from known binding motifs to construct quantitative matrices, or 'logo models', which can then predict how strongly a novel peptide sequence will bind to a specific protein target, such as an HLA protein. mdpi.com Such an approach could be used to screen virtual libraries of this compound analogs to identify those with the highest predicted affinity for a target of interest before committing to costly chemical synthesis and biological testing.

Computational MethodApplication in Peptide DesignExample/Relevance
Molecular Dynamics (MD) SimulationsExploring conformational flexibility and stability of peptides in different environments (e.g., water, membrane).Predicting the solution structure of this compound or simulating its interaction with a cell membrane. nih.gov
Peptide-Protein DockingPredicting the binding pose and affinity of a peptide to a protein receptor.Docking analogs of this compound to a target protein to identify key binding residues. researchgate.net
Quantum Mechanics (QM) / DFTCalculating the intrinsic conformational preferences and energies of novel or modified amino acids.Designing a conformationally locked Arg analog, like (βPro)Arg, to stabilize a turn structure. nih.gov
Sequence-Based Modeling (e.g., Logo Models)Predicting binding affinity based on amino acid sequence motifs.Screening a library of this compound analogs for high-affinity binders to a specific protein domain. mdpi.com
Free Energy Perturbation (FEP)Calculating the relative binding free energies between different peptide analogs with high accuracy.Precisely ranking a small number of promising analogs to prioritize for synthesis. nih.gov

Advanced Research Applications and Future Perspectives of H Pro Arg Arg Arg Lys Oh

H-Pro-Arg-Arg-Arg-Lys-OH as a Research Tool

The distinct chemical properties of this compound make it a valuable tool in various research domains, from cellular imaging to molecular detection systems.

Development of Peptide-Based Fluorescent Probes for Cellular Interrogation and Imaging

The development of fluorescent probes is crucial for visualizing and understanding cellular processes. Peptides like this compound are increasingly being used as scaffolds for these probes due to their biocompatibility and specific targeting capabilities. The cationic nature of this peptide facilitates interaction with and potential entry into cells.

Researchers are leveraging such peptide sequences to create activatable probes. For instance, a probe can be designed where a fluorophore is attached to the peptide, and its fluorescence is initially quenched. Upon interaction with a specific enzyme or cellular condition, the peptide is cleaved, leading to the release of the fluorophore and subsequent fluorescence emission. This "turn-on" mechanism allows for high-contrast imaging of specific biological activities. A notable strategy involves using peptide self-assembly triggered by enzymes to activate fluorescence. mdpi.com For example, a furin-triggered peptide self-assembly was shown to activate coumarin (B35378) excimer fluorescence, enabling precision live-cell imaging. mdpi.com

Peptide-based probes can be categorized into targeting probes, enzyme-activated probes, and cross-linking probes. acs.org The this compound sequence, with its high positive charge, has the potential to be developed into a targeting probe that accumulates at specific sites within the cell, such as the nucleus or mitochondria, by interacting with negatively charged components like nucleic acids or membranes.

Utility in Biosensing and Molecular Detection Systems

The specific binding properties of peptides are also harnessed in the development of biosensors and molecular detection systems. These systems are designed to detect the presence and concentration of specific molecules with high sensitivity and selectivity.

Cationic peptides can be immobilized on sensor surfaces to capture and detect negatively charged analytes. The this compound peptide could be integrated into various biosensor platforms, such as those based on fluorescence resonance energy transfer (FRET). acs.org In a FRET-based sensor, the peptide could act as a linker between a fluorophore and a quencher. Cleavage of this peptide linker by a target protease would separate the pair, resulting in a detectable fluorescent signal. acs.org This principle has been successfully applied in developing probes for enzymes like cathepsins. acs.org

Furthermore, peptides can be designed to recognize specific protein modifications. For example, a biosensor for kinases has been developed using a peptide that, upon phosphorylation, interacts with quantum dots to produce a FRET signal. mdpi.com The this compound sequence could be similarly modified to create sensors for a variety of enzymes or other biological molecules.

Comparative Studies with Other Cationic Peptides and Related Sequences

The function and efficacy of this compound can be better understood by comparing it with other cationic peptides. Key differences often lie in the specific amino acid composition, particularly the choice between arginine and lysine (B10760008).

Studies have shown that arginine-rich peptides often exhibit stronger interactions with cell membranes compared to their lysine-rich counterparts. nih.gov The guanidinium (B1211019) group of arginine has a greater capacity for hydrogen bonding with the phosphate (B84403) groups of phospholipids (B1166683), which can lead to more effective membrane disruption. mdpi.com However, a survey of natural antimicrobial peptides reveals a higher prevalence of lysine. nih.gov

The length of the cationic peptide is also a critical factor. Research on engineered cationic antimicrobial peptides has shown that activity can increase with length, often reaching an optimal point. nih.gov For instance, some studies have found that a minimum of six arginine residues are needed for a measurable signal in certain fluorescence-based assays, with the signal increasing with chain length up to nine or even fifteen residues. acs.org

The following table summarizes the comparative properties of Arginine and Lysine in peptides:

FeatureArginine (Arg)Lysine (Lys)References
Side Chain Group GuanidiniumAmino mdpi.com
Membrane Interaction Stronger interaction and perturbationWeaker interaction nih.gov
Hydrogen Bonding Greater capability with phospholipidsLower capability mdpi.com
Natural Abundance in AMPs Less predominantMore predominant nih.gov
Antibacterial Activity Often higher in shorter peptidesOften lower in shorter peptides nih.gov

Enzymatic Degradation Pathways and Protease Stability in Biological Matrices

A significant challenge in the therapeutic application of peptides is their susceptibility to degradation by proteases in biological fluids like plasma. nih.gov Understanding the enzymatic degradation pathways of this compound is crucial for developing more stable and effective analogs.

Peptides composed of natural L-amino acids are generally prone to cleavage by various proteases. nih.gov The presence of arginine and lysine residues makes peptides particularly susceptible to trypsin-like proteases, which cleave after these basic amino acids. mdpi.com The N-terminal proline in this compound might offer some protection against aminopeptidases, which are enzymes that cleave amino acids from the N-terminus. nih.gov

To enhance stability, researchers employ several strategies:

Incorporation of non-natural amino acids: Replacing L-amino acids with their D-isomers or other non-proteinogenic amino acids can significantly increase resistance to proteolysis. nih.govmdpi.comnih.gov

Chemical modifications: N-terminal acetylation or C-terminal amidation can block the action of exopeptidases. nih.gov

Cyclization: Creating cyclic peptides can restrict the conformation and make them less accessible to proteases.

Studies on other peptides have shown that modifications such as N-methylation or the inclusion of D-isomers, particularly near the N-terminus, can substantially increase stability in rat plasma. nih.gov For example, the half-life of a peptide was increased from less than one hour to significantly longer by such modifications. nih.gov

Emerging Research Directions and Methodological Innovations for this compound Research

The field of peptide research is continuously evolving, with new methodologies and applications emerging. For this compound, future research is likely to focus on several key areas:

Advanced Drug Delivery Systems: The cell-penetrating properties of cationic peptides make them excellent candidates for delivering therapeutic cargo, such as small molecule drugs, nucleic acids, or even other proteins, into cells. Future work may involve conjugating this compound to various therapeutic agents to enhance their uptake and efficacy.

Development of Novel Antimicrobials: The inherent membrane-active properties of cationic peptides are being explored to combat antibiotic-resistant bacteria. Research could focus on optimizing the sequence of this compound to maximize its antimicrobial activity while minimizing toxicity to human cells.

Targeted Cancer Therapy: The overexpression of certain proteases in the tumor microenvironment can be exploited for targeted drug activation. Probes and pro-drugs incorporating sequences like this compound could be designed to be cleaved specifically by tumor-associated proteases, releasing a therapeutic or imaging agent directly at the cancer site.

Supramolecular Chemistry and Nanotechnology: The self-assembly properties of peptides are being used to create novel nanomaterials for biomedical applications. mdpi.com The this compound sequence could be incorporated into self-assembling systems to create nanofibers, hydrogels, or nanoparticles with specific biological functions. The interaction of such peptides with supramolecular receptors like calixarenes is also an area of interest for developing new recognition and sensing platforms. mdpi.com

Methodological innovations, such as advanced techniques for peptide synthesis and high-throughput screening, will continue to drive the discovery of new applications for this compound and related peptides. The combination of rational design and combinatorial approaches will likely lead to the development of next-generation peptide-based tools and therapeutics with enhanced properties.

Q & A

Basic Research Questions

Q. How can researchers optimize the solid-phase synthesis of H-Pro-Arg-Arg-Arg-Lys-OH to improve yield and purity?

  • Methodology :

  • Use iterative coupling efficiency analysis (e.g., ninhydrin tests) to monitor reaction completion .
  • Optimize protecting group strategies for arginine residues to reduce side reactions; consider tert-butoxycarbonyl (Boc) or 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) groups .
  • Employ orthogonal purification techniques such as reverse-phase HPLC with trifluoroacetic acid (TFA) gradients and mass spectrometry validation .

Q. What spectroscopic techniques are most effective for characterizing the secondary structure of this compound in aqueous solutions?

  • Methodology :

  • Use circular dichroism (CD) spectroscopy to detect α-helical or β-sheet conformations in varying pH conditions .
  • Validate structural stability via nuclear magnetic resonance (NMR) spectroscopy, focusing on proline-induced rigidity and arginine side-chain interactions .
  • Combine dynamic light scattering (DLS) to assess aggregation propensity in physiological buffers .

Q. How to validate the purity of this compound batches using orthogonal analytical methods?

  • Methodology :

  • Perform reverse-phase HPLC with UV detection (210–220 nm) to quantify impurities .
  • Confirm molecular weight via matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry .
  • Use amino acid analysis (AAA) after acid hydrolysis to verify residue composition .

Advanced Research Questions

Q. What strategies are recommended for analyzing contradictory bioactivity data of this compound across different cell models?

  • Methodology :

  • Conduct dose-response curves in parallel cell lines to identify model-specific sensitivities .
  • Evaluate post-translational modifications (e.g., phosphorylation) that may alter peptide-receptor interactions .
  • Use meta-analysis frameworks to reconcile discrepancies, incorporating variables like cell passage number and culture conditions .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound while addressing potential metabolic instability?

  • Methodology :

  • Incorporate protease inhibitors (e.g., aprotinin) in dosing formulations to prolong half-life .
  • Use radiolabeled peptide analogs (e.g., ³H or ¹⁴C isotopes) for precise tissue distribution tracking .
  • Apply compartmental modeling to analyze clearance rates and metabolite identification via LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.